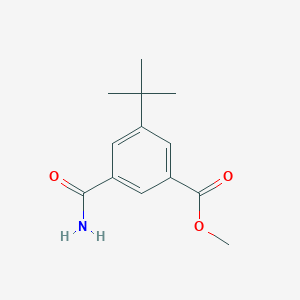

![molecular formula C12H15N3O2 B1291862 Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate CAS No. 885270-97-3](/img/structure/B1291862.png)

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

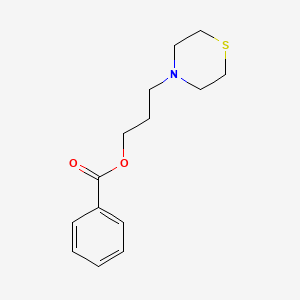

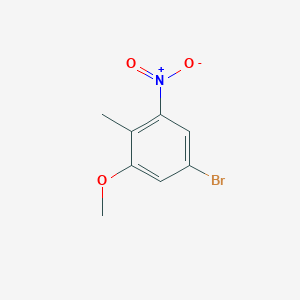

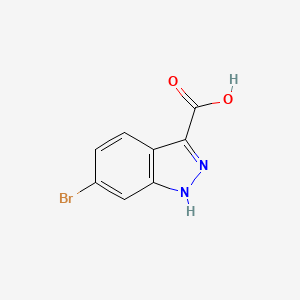

Tert-butyl 1H-benzo[D]imidazol-2-ylcarbamate is a chemical compound with the molecular formula C12H15N3O2 . It has a molecular weight of 233.27 . The compound is white to yellow solid in physical form .

Molecular Structure Analysis

The molecular structure of Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate is a white to yellow solid . It has a molecular weight of 233.27 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用

Therapeutic Potential of Imidazole Containing Compounds

Field

Pharmaceutical Chemistry

Application Summary

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

Method of Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Substituted Imidazoles

Field

Organic Chemistry

Application Summary

The regiocontrolled synthesis of substituted imidazoles has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Method of Application

The review highlights the bonds constructed during the formation of the imidazole. The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

Results or Outcomes

The review discusses the scope and limitations, reaction mechanisms and future challenges of the synthesis of substituted imidazoles .

Antitumor Activity of Imidazole Derivatives

Field

Cancer Research

Application Summary

A series of novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2 (3H)-one derivatives bearing natural product substructures has been synthesized and their antitumor activity studied .

Method of Application

The specific methods of application or experimental procedures are not detailed in the source. However, typically, these compounds would be tested in vitro using cancer cell lines, and in vivo using animal models.

Results or Outcomes

The specific results or outcomes are not detailed in the source. However, the study indicates that these compounds have shown promise in antitumor activity .

特性

IUPAC Name |

tert-butyl N-(3H-benzimidazol-5-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-4-5-9-10(6-8)14-7-13-9/h4-7H,1-3H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUAABBZOJRHDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628491 |

Source

|

| Record name | tert-Butyl 1H-benzimidazol-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate | |

CAS RN |

885270-97-3 |

Source

|

| Record name | Carbamic acid, 1H-benzimidazol-5-yl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1H-benzimidazol-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

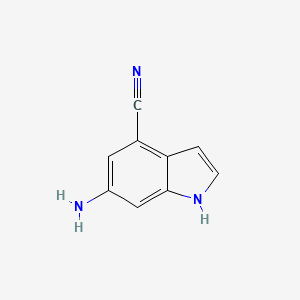

![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)